molecular formula C18H25NO4 B3030030 Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate CAS No. 856936-55-5

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate

Cat. No.: B3030030
CAS No.: 856936-55-5
M. Wt: 319.4
InChI Key: NXVCFLXGRYUZIA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C18H25NO4 . It is a piperidine derivative that features a tert-butyl ester group and a methoxybenzoyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-(4-methoxybenzoyl)piperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It serves as a model compound for understanding the behavior of more complex piperidine-based drugs.

Medicine: This compound is investigated for its potential therapeutic properties. It is used in the development of new drugs targeting neurological disorders, pain management, and inflammation.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The methoxybenzoyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Comparison:

  • Tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate is unique due to the presence of the methoxybenzoyl group, which imparts specific chemical and biological properties.
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate has an amino group instead of a methoxy group, which affects its reactivity and interaction with biological targets.
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate features an aminomethyl group, making it useful as a linker in targeted protein degradation.
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a piperazine ring, which provides different pharmacological properties compared to the piperidine ring.

Properties

IUPAC Name

tert-butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)16(20)13-5-7-15(22-4)8-6-13/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVCFLXGRYUZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678117
Record name tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856936-55-5
Record name tert-Butyl 4-(4-methoxybenzoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of the above alcohol (3.40 g, 10.6 mmol) in CH2Cl2 (50 mL) at room temperature was added SiO2 (13.60 g) and PCC (6.84 g, 31.70 mmol). The resulting mixture was stirred under N2 for 2 hours to afford 4-(4-methoxy-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester as a yellow solid (3.00 g, 88%) after purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
[Compound]
Name
SiO2
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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